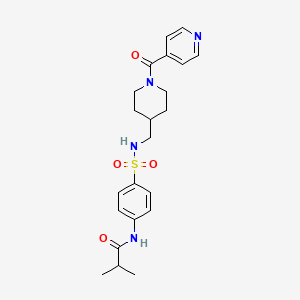

N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[4-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-16(2)21(27)25-19-3-5-20(6-4-19)31(29,30)24-15-17-9-13-26(14-10-17)22(28)18-7-11-23-12-8-18/h3-8,11-12,16-17,24H,9-10,13-15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSAXYAOBXNRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide involves multiple steps. The process typically starts with the protection of the NH group of isonipecotic acid using (Boc)2O and NaOH as a base to give Boc protected acid . Further steps involve the introduction of the sulfonamide group and the isobutyramide moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and isobutyramide groups, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

A study investigated the compound's effects on several human cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

The results showed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HCT116 | 12.5 |

| HeLa | 18.0 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

In Vitro Studies

In vitro experiments demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic factors in treated cells .

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has shown promise in reducing inflammation.

Case Study: Anti-inflammatory Effects

In studies involving macrophage cell lines, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a potential role for the compound in treating inflammatory diseases .

Antimicrobial Activity

Preliminary research suggests that derivatives of this compound may possess antimicrobial properties against various bacterial strains. This opens avenues for exploring its use as an antimicrobial agent.

Antimicrobial Efficacy

In vitro tests demonstrated effectiveness against:

- Escherichia coli

- Staphylococcus aureus

Further studies are needed to fully elucidate the spectrum of antimicrobial activity and the underlying mechanisms .

Conclusion and Future Directions

This compound represents a versatile compound with significant potential across multiple therapeutic areas, particularly oncology and inflammation. Ongoing research is essential to explore its full therapeutic capabilities, optimize its efficacy, and assess safety profiles in clinical settings.

Future studies should focus on:

- Mechanistic investigations to clarify its action pathways

- In vivo models to evaluate therapeutic efficacy and safety

- Development of derivatives to enhance specificity and potency

Mechanism of Action

The mechanism of action of N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Motifs

- Compound 15 (N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide): This sulfonamide derivative () shares a piperazine ring and sulfamoyl-phenyl backbone but substitutes the isonicotinoyl group with a phenylcarbamoyl moiety. Its IR and NMR data (νmax 1640 cm⁻¹ for C=O, δ 8.77 ppm for pyridyl H-2) highlight polar interactions, contrasting with the target compound’s isobutyramide tail, which may enhance lipophilicity .

- Pyrazole-Sulfonamide Hybrids (): These compounds (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide) feature pyrazole rings instead of piperidine.

Sulfonamide Derivatives with Bioactive Substituents

- Imidazole-Based Sulfonamides (): Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide replace the piperidine-isonicotinoyl unit with imidazole-thiazole systems. The imidazole’s electron-rich nature enhances antimicrobial activity, whereas the target compound’s isonicotinoyl group may favor kinase inhibition .

- USP Sulfamethoxazole Related Compounds (): These include N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide, which shares a sulfamoyl-phenyl-acetamide backbone but lacks the piperidine core. The methylisoxazolyl group in these compounds improves metabolic stability compared to the target’s isonicotinoyl, as noted in pharmacopeial standards .

Data Table: Key Structural and Functional Comparisons

Research Findings and Functional Insights

- Solubility and Bioavailability : The target compound’s isobutyramide group may enhance lipophilicity compared to acetamide derivatives (), but could reduce aqueous solubility, necessitating formulation optimization .

- Target Selectivity: The piperidine-isonicotinoyl motif in the target compound resembles kinase inhibitor scaffolds (e.g., PI3K/mTOR inhibitors), whereas phenylpiperazine derivatives () are linked to serotonin receptor modulation .

- Synthetic Feasibility : Conventional methods () and copper catalysis () are viable for sulfonamide synthesis, but the target compound’s complexity may require multi-step protocols with purification challenges .

Biological Activity

N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Isobutyramide : Affects solubility and biological interactions.

- Sulfamoyl Group : Known for its role in inhibiting carbonic anhydrases (CAs), which are important in various physiological processes.

- Isonicotinoylpiperidine : Imparts potential neuroactive properties.

The molecular formula for this compound is , and its structural representation can be summarized as follows:

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including those related to the compound , exhibit significant inhibitory effects on human carbonic anhydrases (CAs), particularly isoforms I, II, IV, and VII. The inhibition constants () for these isoforms range from nanomolar to sub-nanomolar concentrations, suggesting potent activity:

| Isoform | Inhibition Constant () |

|---|---|

| CA I | 7.3 - 917 nM |

| CA II | 0.76 - 163 nM |

| CA IV | 0.53 - 51.0 nM |

| CA VII | 0.68 - 9.1 nM |

This inhibition is particularly relevant in treating conditions like glaucoma and neuropathic pain, where these enzymes play critical roles .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. For instance, a related compound with a similar piperidine structure demonstrated significant antiproliferative effects against gastrointestinal stromal tumors (GISTs), with growth inhibition observed at low micromolar concentrations (GI50 values of 0.021 and 0.043 μM against GIST-T1 and GIST-882 cell lines, respectively) . This highlights the potential for this compound in cancer therapeutics.

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : By inhibiting carbonic anhydrases, it may disrupt pH regulation within tumor microenvironments.

- Signal Transduction Modulation : The piperidine moiety could interact with various signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through modulation of the c-KIT pathway .

Case Studies

Recent studies have explored the efficacy of related compounds in both preclinical models and clinical settings:

- Preclinical Models : In xenograft models where GIST-T1 cells were implanted, the related compounds effectively suppressed tumor growth without significant toxicity, indicating a favorable therapeutic index .

- Clinical Trials : Ongoing investigations into similar sulfonamide-based compounds are focused on their application in treating various cancers and other diseases linked to carbonic anhydrase dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.